molecular formula C10H9BrClFO2 B1654420 EThyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate CAS No. 2288710-48-3

EThyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate

Cat. No. B1654420
CAS RN: 2288710-48-3
M. Wt: 295.53
InChI Key: GRMLYZFNFJRBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate is a chemical compound with the molecular formula C10H9BrClFO2 . It is used in various chemical reactions and has several physical and chemical properties that make it useful in different applications .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate consists of a benzene ring substituted with bromo, chloro, fluoro, and methyl groups, along with an ethyl ester . The exact arrangement of these groups on the benzene ring can be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate has several physical and chemical properties. It has a molecular weight of 295.53 . Other properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.

Scientific Research Applications

Ether Synthesis

Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate can be used in the synthesis of ethers. Ethers are synthesized by different protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu ( II) catalyzed synthesis, microwave assisted synthesis, and synthesis under solvent free micellar conditions .

Organic Solvent to Water

This compound can also be used in the advancement of ether synthesis from organic solvent to water . This is a significant development as it provides a more environmentally friendly method for ether synthesis.

Industrial Process Scale-Up

Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate can be used in the industrial process scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . This process has been run successfully on approximately 70 kg/batch with the total yield of 24%.

Bromination of Diethyl Malonate

Ethyl bromomalonate, which can be prepared by the bromination of diethyl malonate , is structurally similar to Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate. Therefore, it’s plausible that Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate could also be used in similar reactions.

Development of New Antidiabetic Drugs

Given its role in the synthesis of SGLT2 inhibitors , Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate could potentially be used in the development of new antidiabetic drugs. This could be particularly beneficial given the increasing prevalence of diabetes worldwide.

properties

IUPAC Name

ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClFO2/c1-3-15-10(14)6-4-7(11)8(12)5(2)9(6)13/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMLYZFNFJRBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)C)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177944
Record name Benzoic acid, 5-bromo-4-chloro-2-fluoro-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EThyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate

CAS RN

2288710-48-3
Record name Benzoic acid, 5-bromo-4-chloro-2-fluoro-3-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2288710-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-bromo-4-chloro-2-fluoro-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EThyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate
Reactant of Route 2
Reactant of Route 2
EThyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate
Reactant of Route 3
EThyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate
Reactant of Route 4
Reactant of Route 4
EThyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate
Reactant of Route 5
Reactant of Route 5
EThyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate
Reactant of Route 6
Reactant of Route 6
EThyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.